Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a 1-oxaspiro[2.5]octane core with methyl substituents at positions 2, 4, and 4, and a carboxylate ester at position 2.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-10(2)7-5-6-8-12(10)11(3,15-12)9(13)14-4/h5-8H2,1-4H3 |
InChI Key |
RWPXEUMNTLGQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC12C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 2,4,4-trimethyl-1-oxaspiro[2.5]octane with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The spirocyclic structure provides stability and influences the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism in Spiro Systems
The closest analog is Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 1559498-17-7), which differs only in the methyl group positions (4,5 vs. 4,4) .
The positional isomerism impacts ring strain and conformational flexibility.
Bicyclic vs. Spiro Systems: Reactivity and Physical Properties
Bicyclo[2.2.2]octane derivatives, such as Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 (mp 227–229 °C), exhibit distinct properties due to their fused ring systems and ionic functional groups .
The bicyclic system’s rigid framework and ionic nature (e.g., amine hydrochloride) result in higher melting points and altered solubility compared to neutral spiro esters. Spiro systems may offer advantages in applications requiring controlled release or stereoselective synthesis.
Functional Group Variations: Ester vs. Carbamoyl Oxime
The 2,4-Dimethyl-1,3-dithiolane-2-carboxaldehyde O-(methylcarbamoyl)oxime (Tirpate) features a dithiolane ring and carbamoyl oxime group, contrasting with the target compound’s ester and oxaspiro system .
The sulfur atoms in dithiolane enhance redox activity (e.g., disulfide bond formation), while the spiro-oxygen system may improve polarity and stability.
Key Research Findings and Implications
Synthetic Accessibility : Spiro compounds like the target require specialized cyclization methods, whereas bicyclo derivatives are often synthesized via Diels-Alder reactions .
Steric Effects : The 4,4-dimethyl substitution in the target compound likely increases steric hindrance, slowing reactions like ester hydrolysis compared to less hindered analogs.
Functional Group Diversity : The carbamoyl oxime in Tirpate highlights how heteroatom substitution (S vs. O) diversifies applications from agrochemicals to pharmaceuticals .
Biological Activity
Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound belonging to the class of spiro compounds, characterized by a unique structure that contributes to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 212.29 g/mol
- CAS Number : 1558582-05-0
The compound features a spirocyclic structure that is often associated with significant biological activities. The oxaspiro framework is notable in various natural products and synthetic compounds with pharmacological relevance.
Mechanisms of Biological Activity
-
Enzymatic Hydrolysis :
- The biological activity of spiroepoxides, including this compound, can be attributed to their reactivity towards enzymes such as yeast epoxide hydrolase (YEH). Studies have shown that YEH preferentially hydrolyzes O-axial C3 epimers of 1-oxaspiro[2.5]octanes at a faster rate than O-equatorial epimers, indicating a stereochemical preference that influences biological outcomes .
-
Antioxidant Activity :
- Spiro compounds are often evaluated for their antioxidant properties. The presence of multiple methyl groups in the structure may enhance electron donation capabilities, thereby increasing radical scavenging potential. This has implications for their use in formulations aimed at reducing oxidative stress.
-
Antimicrobial Properties :
- Preliminary studies suggest that similar spiro compounds exhibit antimicrobial activity against various pathogens. The structural characteristics may contribute to disrupting bacterial membranes or inhibiting essential enzymatic pathways in microbes.
Table 1: Summary of Biological Activities
Case Study: Enzymatic Preference
A study investigating the stereochemical preferences of yeast epoxide hydrolase revealed that the O-axial C3 epimer of 1-oxaspiro[2.5]octanes was hydrolyzed more efficiently than its equatorial counterpart. This finding is crucial as it highlights how slight structural variations can significantly impact biological activity and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
